molecular formula C10H9FO3 B6290876 2-Oxopropyl 4-fluorobenzoate CAS No. 1943701-17-4

2-Oxopropyl 4-fluorobenzoate

Cat. No.: B6290876
CAS No.: 1943701-17-4
M. Wt: 196.17 g/mol
InChI Key: GXBMYMUUGMAKKS-UHFFFAOYSA-N
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Description

2-Oxopropyl 4-fluorobenzoate is an organic compound with the molecular formula C₁₀H₉FO₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-oxopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 4-Fluorobenzoic acid

    Reduction: 2-Hydroxypropyl 4-fluorobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Oxopropyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxopropyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-fluorobenzoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Propyl 4-fluorobenzoate

Uniqueness

2-Oxopropyl 4-fluorobenzoate is unique due to the presence of the oxo group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-oxopropyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBMYMUUGMAKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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